molecular formula C21H27N3O B5433881 1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea

1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B5433881
M. Wt: 337.5 g/mol
InChI Key: XAPGSKXBAJGOMJ-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a dimethylphenylurea group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. The synthetic route often includes the following steps:

    Formation of Benzylpiperidine: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.

    Urea Formation: The benzylpiperidine intermediate is then reacted with 3,4-dimethylphenyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea can be compared with other similar compounds, such as:

    1-(1-Benzylpiperidin-4-yl)-3-phenylurea: This compound lacks the dimethyl groups on the phenyl ring, which may affect its chemical and biological properties.

    1-(1-Benzylpiperidin-4-yl)-3-(4-methylphenyl)urea: This compound has a single methyl group on the phenyl ring, which may result in different reactivity and biological activity.

    1-(1-Benzylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-8-9-20(14-17(16)2)23-21(25)22-19-10-12-24(13-11-19)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPGSKXBAJGOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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